molecular formula C10H15NO2 B8728858 1-Amino-3-(4-methoxyphenyl)propan-2-ol

1-Amino-3-(4-methoxyphenyl)propan-2-ol

Cat. No. B8728858
M. Wt: 181.23 g/mol
InChI Key: OFATYHOQDLSNRX-UHFFFAOYSA-N
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Patent
US07429594B2

Procedure details

To a stirring solution of 1-azido-3-(4-methoxy-phenyl)-propan-2-ol (1.3 g, 6.3 mmol) in 50 mL methanol under a nitrogen atmosphere was added 10 mg of 10% Pd(OH)2/C. The mixture was stirred under a balloon atmosphere of hydrogen for 18 h. The reaction mixture was filtered through a bed of celite, and the filtrate reduced to a clear oil under reduced pressure. M+1=170.
Name
1-azido-3-(4-methoxy-phenyl)-propan-2-ol
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([OH:15])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[N+]=[N-].[H][H]>CO.[OH-].[OH-].[Pd+2]>[NH2:1][CH2:4][CH:5]([OH:15])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
1-azido-3-(4-methoxy-phenyl)-propan-2-ol
Quantity
1.3 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(CC1=CC=C(C=C1)OC)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a bed of celite

Outcomes

Product
Name
Type
Smiles
NCC(CC1=CC=C(C=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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